2-Bromo-4-(methoxymethyl)-1-methylimidazole
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Overview
Description
2-Bromo-4-(methoxymethyl)-1-methylimidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound features a bromine atom at position 2, a methoxymethyl group at position 4, and a methyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methoxymethyl)-1-methylimidazole typically involves multi-step organic reactions. One common method includes the bromination of 4-(methoxymethyl)-1-methylimidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and recrystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(methoxymethyl)-1-methylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-azido-4-(methoxymethyl)-1-methylimidazole, 2-thio-4-(methoxymethyl)-1-methylimidazole, etc.
Oxidation: Formation of 4-(formylmethyl)-1-methylimidazole or 4-(carboxymethyl)-1-methylimidazole.
Reduction: Formation of 2-bromo-4-(methoxymethyl)-1-methyl-1,2-dihydroimidazole.
Scientific Research Applications
2-Bromo-4-(methoxymethyl)-1-methylimidazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methoxymethyl)-1-methylimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The imidazole ring can act as a ligand, coordinating with metal ions or other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylimidazole: Lacks the methoxymethyl group, resulting in different chemical reactivity and biological activity.
4-(Methoxymethyl)-1-methylimidazole: Lacks the bromine atom, affecting its potential for substitution reactions.
2-Chloro-4-(methoxymethyl)-1-methylimidazole: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
2-Bromo-4-(methoxymethyl)-1-methylimidazole is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of both bromine and methoxymethyl groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C6H9BrN2O |
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Molecular Weight |
205.05 g/mol |
IUPAC Name |
2-bromo-4-(methoxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9BrN2O/c1-9-3-5(4-10-2)8-6(9)7/h3H,4H2,1-2H3 |
InChI Key |
IOOPPUWQMHRPPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1Br)COC |
Origin of Product |
United States |
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